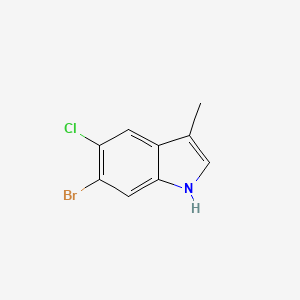

6-Bromo-5-chloro-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKXROVPFAVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry of 6 Bromo 5 Chloro 3 Methyl 1h Indole Reactions

Detailed Reaction Mechanisms for Key Transformations (e.g., Friedel-Crafts, Cyclization, Addition Reactions)

The indole (B1671886) nucleus is known for its high reactivity toward electrophiles, particularly at the C3 position, which is estimated to be 10¹³ times more reactive than benzene (B151609). youtube.com However, since the C3 position in 6-bromo-5-chloro-3-methyl-1H-indole is already substituted, electrophilic attack is redirected.

Friedel-Crafts Reactions: The Friedel-Crafts reaction, a classic example of electrophilic aromatic substitution, typically occurs at the C3 position of unsubstituted indoles. nih.gov For 3-substituted indoles, the reaction landscape changes. In the case of this compound, the nucleophilic pyrrole (B145914) ring remains the most probable site of initial reaction. The general mechanism for a Lewis acid-catalyzed Friedel-Crafts reaction involves the activation of a carbonyl group by the catalyst, making it susceptible to nucleophilic attack by the indole. nih.gov A second molecule of indole can then attack the intermediate to yield a bis(indolyl)methane. nih.gov Given the substitution at C3, electrophilic attack would likely be directed to the C2 position. However, if reaction conditions are sufficiently acidic to protonate C3, the C5 position can become the site of electrophilic attack. youtube.com

Cyclization Reactions: Intramolecular cyclization reactions are pivotal in the synthesis of complex indole-based alkaloids and polycyclic systems. For a molecule like this compound, if it were appended with a suitable side chain, cyclization could be initiated. For instance, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in While this is a synthetic route to indoles rather than a reaction of them, analogous acid-catalyzed cyclizations of N- or C3-substituted side chains are common. The specific positions of the halogen substituents (C5 and C6) would influence the electronic properties of the benzene ring, potentially affecting the feasibility and regioselectivity of cyclizations involving that portion of the molecule.

Addition Reactions: The C2=C3 double bond of the indole nucleus can participate in addition reactions. For example, 3-methylindole can react with the reactive intermediate 3-methyleneindolenine, formed from indole-3-carbinol under acidic conditions, via nucleophilic addition. nih.gov 3H-indoles, which are tautomers of 1H-indoles, readily undergo addition reactions with 1,3-dipoles, showcasing the dipolarophilicity of their imine bond. hku.hk While this compound is a 1H-indole, tautomerization or oxidation could lead to intermediates that undergo addition.

Electronic Effects of Bromine and Chlorine Substituents on Indole Reactivity

The presence of bromine and chlorine atoms at the C6 and C5 positions, respectively, significantly modifies the electronic landscape of the indole ring. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R) due to their lone pairs.

A computational study on the direct bromination of substituted indoles found a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net This suggests that the chloro and bromo substituents on the target molecule increase the activation energy for electrophilic attack on the benzene ring. The rate of bromination diminishes with electron-withdrawing substituents, following an order where chloro and bromo are significantly deactivating compared to hydrogen or methyl groups. researchgate.net

The table below summarizes the general electronic effects of the substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |

| Bromine | C6 | -I (Withdrawing) | +R (Donating) | Deactivating |

| Chlorine | C5 | -I (Withdrawing) | +R (Donating) | Deactivating |

| Methyl | C3 | +I (Donating) | N/A | Activating (on Pyrrole Ring) |

These electronic effects facilitate certain reactions, such as those involving nucleophilic substitution on the benzene ring, although such reactions are less common for indoles than electrophilic substitutions. evitachem.com

Steric Hindrance and Inductive Effects of the Methyl Group at Position 3

The methyl group at the C3 position plays a crucial role through both steric and electronic effects.

Inductive Effect: The methyl group is electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrrole ring, particularly at the C2 and N1 positions. ias.ac.inias.ac.in This enhanced nucleophilicity makes the pyrrole ring the preferred site of reactivity. The inductive effect of a methyl group has been quantified by expressing the highest occupied molecular orbital (HOMO) energies of methylated indoles using density functional theory (DFT). ias.ac.inias.ac.in

Steric Hindrance: The physical bulk of the C3-methyl group presents a significant steric barrier. nih.gov This steric hindrance prevents electrophiles from attacking the C3 position directly. Consequently, electrophilic attack is redirected to other positions, most commonly the nucleophilic nitrogen (N1) or the C2 carbon. The steric effect of a methyl group at the C2 position has been noted as crucial in determining the E/Z ratio and enantioselectivity in certain addition reactions. rsc.org A similar principle of steric hindrance applies to the C3-methyl group, influencing the approach of reagents and the stability of transition states. wikipedia.orglibretexts.org

Role of the Indole Nitrogen in Reaction Pathways and Tautomerism

The nitrogen atom in the indole ring is fundamental to its chemical character, influencing its reactivity and enabling different reaction pathways.

Reaction Pathways: Unlike most amines, the lone pair of electrons on the indole nitrogen is part of the 10-π aromatic system, making it non-basic and generally unavailable for protonation in solution. youtube.comwikipedia.org However, under strongly acidic conditions, protonation can occur, primarily at C3 rather than N1, due to the enamine-like reactivity of the pyrrole ring. youtube.combhu.ac.in

The N-H bond can be deprotonated by very strong bases (e.g., NaH, n-BuLi) to form an indolyl anion. wikipedia.org This N-anion is a potent nucleophile. The subsequent reaction with electrophiles can occur at either the N1 or C3 position, depending on the nature of the counter-ion and the electrophile. More ionic salts (Na, K) tend to favor N1-alkylation, whereas more covalent organometallic species (Mg, Zn) tend to favor reaction at C3. wikipedia.org In 3-methylindoles, where C3 is blocked, reaction of the anion would be expected to occur at N1. The N-H can also be involved in hydrogen abstraction reactions, for example, by oxygen, to form an indolyl radical. acs.org

Tautomerism: Indole derivatives can exhibit tautomerism. For example, indole-3-pyruvic acid exists in an equilibrium between its keto and enol forms. nih.govnih.gov this compound primarily exists as the 1H-indole tautomer. However, it can theoretically exist in equilibrium with its 3H-indole tautomer (also known as an indolenine). This tautomerization would involve the migration of the N1 proton to the C3 position, breaking the aromaticity of the pyrrole ring. While generally unfavorable, the 3H-indole tautomer can act as an intermediate in certain reactions, particularly addition reactions across its C=N double bond. hku.hk

Computational Insights into Reaction Transition States and Energy Barriers

Computational quantum chemistry provides powerful tools for elucidating the mechanisms of indole reactions by calculating the geometries and energies of transition states and intermediates. nih.gov

Transition States and Energy Barriers: Density functional theory (DFT) and other ab initio methods are used to model reaction pathways. For instance, studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals have mapped out the potential energy surfaces. copernicus.orgcopernicus.org These studies show that H-abstraction from the N-H group is the most favorable pathway, with calculated activation energies. copernicus.org

A computational study on the direct bromination of substituted indoles determined the Gibbs free energy barriers for the rate-determining step. researchgate.net The study established that the variation in this energy barrier (ΔGTS1≠) with different substituents is governed primarily by electronic factors.

The following table, adapted from data on C5-substituted indoles, illustrates how substituents affect the calculated activation energy for bromination. researchgate.net This provides a model for understanding the electronic impact of the chloro and bromo groups in the target molecule.

| Substituent (R) at C5 | Relative Molecular Electrostatic Potential | Gibbs Free Energy Barrier (ΔGTS1≠) (kcal/mol) |

| -OCH3 | 0.992 | 19.3 |

| -CH3 | 1.000 | 20.3 |

| -H | 1.002 | 20.7 |

| -Cl | 1.011 | 21.8 |

| -Br | 1.012 | 21.9 |

| -CN | 1.025 | 23.3 |

This data clearly shows that electron-withdrawing groups like -Cl and -Br increase the energy barrier for electrophilic attack compared to hydrogen, confirming their deactivating effect. researchgate.net

Excited State Dynamics: Computational methods have also been employed to study the excited electronic states of indole and its derivatives. researchgate.netacs.org These studies are crucial for understanding the photophysics and photochemistry of these compounds. Time-dependent DFT (TD-DFT) can predict vertical excitation energies and how they are affected by substituents. researchgate.net For instance, electron-withdrawing groups tend to cause a bathochromic (red) shift in the absorption spectrum of indoles. nih.gov

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" for the compound.

FT-IR Spectroscopy: Involves the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. It is more sensitive to non-polar, symmetric bonds.

The spectra for 6-Bromo-5-chloro-3-methyl-1H-indole would display characteristic peaks that confirm the presence of its key structural features. Data from related halogenated compounds can be used to assign these vibrations. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Stretch | 3400-3300 | 3400-3300 | Indole (B1671886) N-H |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Benzene (B151609) Ring C-H |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Methyl Group C-H |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Indole Ring System |

| C-N Stretch | 1350-1250 | 1350-1250 | Indole Ring |

| C-Cl Stretch | 800-600 | 800-600 | Chloro-substituent |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 244.52 g/mol . chemdad.comcalpaclab.com

A key feature in the mass spectrum of this compound would be the complex isotopic pattern caused by the presence of both bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to the different isotopic combinations (e.g., [M]⁺, [M+2]⁺, [M+4]⁺), which is a definitive indicator for the presence of one bromine and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₇BrClN. calpaclab.com An experimental mass measurement that matches the calculated exact mass for this formula provides unequivocal proof of the compound's elemental makeup. acs.org

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and connectivity. The fragmentation pattern of this compound would likely involve characteristic losses of the methyl group, halogen atoms, or other small neutral molecules, helping to confirm the substitution pattern on the indole core.

Table 4: Plausible Fragmentation Pathways in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Implication |

|---|---|---|---|

| ~244/246/248 | ~229/231/233 | CH₃ (15 Da) | Loss of the methyl group. |

| ~244/246/248 | ~165/167 | Br (79/81 Da) | Loss of the bromine atom. |

| ~244/246/28 | ~209/211 | Cl (35/37 Da) | Loss of the chlorine atom. |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination

As of the latest search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no public entry for the crystal structure of this compound (CAS No. 1864072-31-0) has been found. The synthesis of this compound has been reported, but its single crystal structure has not been deposited in these major databases.

In the absence of an experimentally determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions remains speculative. However, based on the functional groups present in the molecule, several types of non-covalent interactions would be anticipated to play a crucial role in its solid-state assembly.

The indole N-H group is a classic hydrogen bond donor. It would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules. In the absence of a stronger acceptor, the π-system of an adjacent indole ring or even the halogen atoms could potentially act as weak hydrogen bond acceptors.

Furthermore, the presence of both chlorine and bromine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of this compound, interactions such as C-Br···N, C-Cl···N, C-Br···π, or C-Cl···π could be present, significantly influencing the supramolecular architecture.

Without the crystallographic data, a data table summarizing these interactions cannot be generated.

The conformational analysis of this compound in the solid state would primarily focus on the planarity of the bicyclic indole ring system and the orientation of the methyl group. Indole itself is a planar molecule. The introduction of substituents can sometimes induce slight puckering or deviations from planarity, although the aromaticity of the system generally favors a planar conformation. SC-XRD data would provide precise torsional angles to quantify any such distortions.

The lack of a published crystal structure for this compound precludes any detailed, evidence-based discussion of its solid-state conformation.

Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Chloro 3 Methyl 1h Indole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic structure and, consequently, the geometry and other properties of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules like 6-bromo-5-chloro-3-methyl-1H-indole. DFT methods calculate the electron density of a system to determine its energy.

A typical DFT study on this molecule would involve geometry optimization, where the goal is to find the lowest energy arrangement of the atoms. This is achieved by calculating the forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached. The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ) is crucial for obtaining accurate results. For a molecule containing a bromine atom, basis sets with effective core potentials (ECPs) like LANL2DZ are often considered to account for relativistic effects.

The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available, for instance, from X-ray crystallography of related indole (B1671886) structures.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy, especially for electronic properties and intermolecular interactions.

For this compound, these higher-level calculations would be used to refine the geometry obtained from DFT and to calculate more accurate electronic energies. This is particularly important for benchmarking the results from less computationally expensive methods and for obtaining reliable data on properties that are sensitive to electron correlation effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Spectroscopic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic spectra. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals across the indole ring system and the halogen substituents. The HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would also be distributed over the aromatic system. The presence of electron-withdrawing bromine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 3-methyl-1H-indole. The HOMO-LUMO gap can also be used to approximate the energy of the lowest electronic transition, which is relevant for UV-Vis spectroscopy.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides detailed information about electron density distribution, atomic charges, and intramolecular interactions. wikipedia.orgwisc.edu

For this compound, NBO analysis would quantify the nature of the C-Br, C-Cl, and C-N bonds, revealing their polarity and hybrid orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugation, the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. For instance, the analysis could reveal interactions between the lone pairs on the nitrogen and halogen atoms and the antibonding orbitals of the indole ring, providing insight into the electronic effects of the substituents.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are derived from the electronic structure of a molecule and provide a quantitative measure of its reactivity. These descriptors are often calculated using the energies of the frontier molecular orbitals.

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors would provide a quantitative framework for comparing the reactivity of this compound with other related indole derivatives.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Illustrative Value (eV) |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Chemical Hardness (η) | 2.325 |

| Electronegativity (χ) | 3.525 |

| Electrophilicity Index (ω) | 2.67 |

Note: The values in this table are hypothetical and derived from the illustrative FMO data for demonstrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While the indole ring itself is rigid, the methyl group can rotate. Molecular Dynamics (MD) simulations could be employed to study the conformational dynamics of this compound, particularly the rotational barrier of the methyl group.

More importantly, MD simulations are invaluable for studying the behavior of the molecule in a condensed phase, such as in a solvent. By simulating the molecule surrounded by a large number of solvent molecules (e.g., water, DMSO), one can investigate how the solvent affects its structure and properties. This is crucial for understanding its behavior in a realistic chemical environment. MD simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing detailed insight into the solvation shell structure.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, estimating the binding affinity, and understanding the molecular basis of their interaction. youtube.com For a compound like this compound, docking studies can elucidate its potential as an inhibitor or modulator of various enzymes.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry is optimized to its lowest energy conformation. Using docking software, the ligand is then placed into the binding site of the protein, and various possible conformations are explored. A scoring function is used to calculate the binding free energy for each pose, with lower (more negative) values indicating stronger, more favorable binding. youtube.com

While specific docking studies on this compound are not extensively documented in the public domain, research on analogous indole-based compounds demonstrates the utility of this approach. For instance, various indole derivatives have been docked against targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com Other studies have explored indole scaffolds as potential antimicrobial agents by docking them against bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC). nih.gov

These studies reveal that the indole nucleus often engages in hydrophobic interactions and π-π stacking with aromatic residues in the active site, while substituents like halogens (bromo, chloro) can form halogen bonds or other specific interactions, enhancing binding affinity. The methyl group at the C3 position can also contribute to hydrophobic interactions. The binding interactions typically observed include hydrogen bonds with key amino acid residues and hydrophobic interactions with the protein's active site. mdpi.comnih.gov

| Target Protein | PDB ID | Binding Energy (kcal/mol) (Illustrative) | Interacting Residues (Illustrative) |

| Acetylcholinesterase (AChE) | 1ACL | -9.8 | TYR70, TRP84, SER122, HIS440 |

| Butyrylcholinesterase (BuChE) | 1P0P | -10.2 | TRP82, LEU286, VAL288, HIS438 |

| MurC Ligase | 2F00 | -8.5 | ARG373, GLY196, LYS195 |

| Lanosterol (B1674476) 14α-demethylase | 6UEZ | -9.1 | TYR145, HIS377, HIE489 |

Note: The data in this table is illustrative, based on docking studies of structurally similar indole derivatives, to demonstrate the potential interactions of this compound.

Analysis of Intermolecular Interactions via Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. set-science.com It provides a comprehensive picture of how molecules are packed and which forces govern the crystal's stability. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the contribution of a given molecule to the electron density is greater than any other. set-science.com

For this compound, this analysis would reveal the nature and extent of non-covalent interactions, which are critical for understanding its solid-state properties. The surface can be mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. set-science.com

Studies on other bromo-substituted indole derivatives show that H···H interactions typically account for the largest portion of the surface, reflecting the high abundance of hydrogen atoms. nih.gov Halogen-hydrogen contacts (Br···H and Cl···H) are also significant, indicating the importance of these interactions in directing the crystal packing. najah.edu

| Interaction Type | Contribution to Hirshfeld Surface (%) (Representative) |

| H···H | 40 - 45% |

| Br···H/H···Br | 15 - 20% |

| C···H/H···C | 12 - 18% |

| Cl···H/H···Cl | 10 - 15% |

| C···C (π-π stacking) | 3 - 6% |

| N···H/H···N | 2 - 5% |

| Br···C/C···Br | 1 - 3% |

Validation of Computational Models through Comparison with Experimental Data

The reliability of computational predictions is contingent upon their validation against experimental data. For this compound, theoretical models, particularly those derived from Density Functional Theory (DFT), must be benchmarked against real-world measurements. researchgate.net DFT is widely used to calculate molecular properties such as optimized geometry (bond lengths and angles), vibrational frequencies (FT-IR and Raman spectra), and electronic properties (HOMO-LUMO energies, UV-Vis absorption spectra). tandfonline.comniscpr.res.in

The validation process involves comparing these calculated parameters with data obtained from experimental techniques like Single-Crystal X-ray Diffraction (SC-XRD), FT-IR spectroscopy, and UV-Vis spectroscopy. researchgate.netdntb.gov.ua A strong correlation between the theoretical and experimental values indicates that the chosen computational level of theory and basis set are appropriate for the system and that the model can be reliably used to predict other properties. researchgate.net

For example, the calculated bond lengths and angles from a DFT-optimized geometry of this compound would be compared to the precise measurements from an SC-XRD experiment. Similarly, the calculated vibrational frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, should match the peaks observed in the experimental FT-IR spectrum. researchgate.net Discrepancies between computational and experimental data can themselves be informative, highlighting specific intermolecular interactions in the solid state (e.g., hydrogen bonding) that are not fully accounted for in gas-phase calculations.

| Parameter | Computational (DFT/B3LYP) (Example) | Experimental (SC-XRD/FT-IR) (Example) |

| Bond Length (Å) | ||

| C5-Cl | 1.751 | 1.742 |

| C6-Br | 1.910 | 1.903 |

| N1-C2 | 1.375 | 1.370 |

| Bond Angle (°) ** | ||

| Cl-C5-C6 | 119.8 | 120.1 |

| Br-C6-C5 | 120.5 | 120.3 |

| Vibrational Freq. (cm⁻¹) ** | ||

| N-H Stretch | 3450 | 3425 |

| C-H Stretch (Aromatic) | 3110 | 3095 |

| C-Cl Stretch | 755 | 748 |

Note: This table presents an illustrative comparison. The computational and experimental values are representative examples based on studies of similar halogenated indole structures to demonstrate the validation process. researchgate.netdntb.gov.ua

Structure Activity Relationship Sar Studies of 6 Bromo 5 Chloro 3 Methyl 1h Indole Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole ring. researchgate.netresearchgate.net The indole framework is considered a "privileged" structural motif in drug discovery, and its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govchula.ac.thnih.govnih.gov

Systematic studies have shown that both the electronic properties and the steric bulk of substituents can dramatically alter the efficacy and selectivity of these compounds. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 selective antagonists, the introduction of different groups led to a wide range of potencies. researchgate.net It was observed that fluorine-substituted derivatives were often more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, the position of substitution is crucial; for example, substitution at the 4-position of the indole ring was found to be the least favorable for this particular biological target. researchgate.net

In the context of anticancer activity, halogenated indoles have demonstrated significant cytotoxic effects. nih.gov Studies on indolylsuccinimides showed that while there was no remarkable distinction between electron-rich and electron-deficient indoles, the halogenated derivatives exhibited enhanced activity against A549 lung cancer cells. nih.gov Similarly, research into indole-chalcone analogs as treatments for metastatic colorectal cancer revealed that substitutions on the indole ring are a key determinant of cytotoxicity. acs.org

The following table summarizes the effects of different substituents on the growth inhibitory activity (GI50) against the HCT-116/L cancer cell line, based on a study of indole-chalcone derivatives. acs.org

Table 1: Effect of Indole Ring Substituents on Cytotoxicity

| Compound | Substitution | GI50 (nM) |

|---|---|---|

| 10 | 4-Methyl | 141 |

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

| 16 | 5-Chloro | 17 |

Positional Isomerism and its Influence on Biological Profiles

Positional isomerism, which concerns the different spatial arrangements of substituents on the indole core, has a profound impact on the biological profiles of these derivatives. nih.gov The specific placement of the bromine and chlorine atoms in 6-bromo-5-chloro-3-methyl-1H-indole, for example, is critical to its activity. The natural occurrence of halogenated indoles, particularly from marine sources, shows a clear preference for certain positions, with bromine often found at C-5 and less commonly at C-6. researchgate.netresearchgate.net

A study on 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole derivatives highlights the significance of the halogen's position on the indole ring for antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The positional isomers with bromine at C-5 versus C-6 showed different activities.

Table 2: Influence of Bromo Substituent Position on Antibacterial Activity

| Compound | Bromo Position | Rationale |

|---|---|---|

| 9 | 5-Bromo | Synthesis of 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole. nih.gov |

| 10 | 6-Bromo | Synthesis of 6-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole. nih.gov |

This demonstrates that even a slight shift in the position of a substituent can lead to significant changes in biological function, likely due to altered binding interactions with the target protein or changes in physicochemical properties like membrane permeability.

Role of Halogen Atoms (Bromine and Chlorine) in Modulating Pharmacological Activity

The presence, type, and position of halogen atoms on the indole scaffold are key modulators of pharmacological activity. researchgate.netrsc.org Halogens can influence a molecule's properties in several ways, including increasing its lipophilicity, which can enhance membrane permeation, and by forming halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity with biological targets. nih.gov

In many classes of indole derivatives, halogenation is a crucial factor for potency. For instance, in a series of N-substituted indoles designed as HIV integrase inhibitors, derivatives with halogens such as bromine or chlorine at the C-5 position exhibited good inhibitory properties. nih.gov This suggests that these halogenated compounds adopt a conformation that fits well within the enzyme's active site. nih.gov The presence of bromine on the indole ring is a common feature in many marine natural products with significant biological activities, including antibacterial and cytotoxic effects. researchgate.netmdpi.com

The specific combination of a bromine atom at position 6 and a chlorine atom at position 5 in the parent compound suggests a synergistic or additive effect of these two halogens. Studies on various halogenated indoles have confirmed that di-halogenated compounds can have distinct and often more potent activities than their mono-halogenated or non-halogenated counterparts. For example, halogenated indoles have been shown to have enhanced cytotoxic effects against certain cancer cell lines. nih.gov The size of the halogen atom can also be a determining factor, with some studies indicating that the change in potency from fluorine to iodine is more dependent on atomic size than on electronic effects. nih.gov

Impact of the Methyl Group at Position 3 on Binding Affinity and Efficacy

The methyl group at the C3 position of the indole ring plays a significant role in modulating the biological activity of these compounds. The C3 position is a common site for substitution in many biologically active indoles.

The introduction of a methyl group can have several effects:

Steric Influence : The methyl group can provide a steric blocking effect, preventing metabolism at the C3 position and thereby increasing the compound's metabolic stability and duration of action.

Hydrophobicity : It increases the local lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within a target protein.

Conformational Rigidity : The methyl group can restrict the conformation of adjacent substituents, potentially locking the molecule into a more biologically active shape.

Design and Synthesis of N-Substituted Derivatives for Enhanced Activity

Modification at the N1 position of the indole ring is a common strategy to enhance the pharmacological activity and improve the pharmacokinetic properties of indole derivatives. The N-H proton of the indole is acidic and can be readily substituted with a variety of functional groups.

The synthesis of N-substituted derivatives allows for the exploration of a larger chemical space and the introduction of moieties that can form additional interactions with the biological target. For example, N-alkylation can increase lipophilicity and cell permeability. In the development of indolylsuccinimides as cytotoxic agents, N-methylated and N-benzylated derivatives were found to be more active against A549 cells than their N-phenyl counterparts. nih.gov

Furthermore, in a study on indole derivatives with cytoprotective properties, it was noted that compounds with an unsubstituted N1 nitrogen atom generally exhibited strong activity, suggesting that for some targets, the N-H group may act as a crucial hydrogen bond donor. nih.gov However, for other targets, substitution at N1 is beneficial. The synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a selective inhibitor of bacterial cystathionine (B15957) γ-lyase, involves the strategic assembly of a residue at the nitrogen atom of a 6-bromoindole (B116670) core. nih.gov This highlights how N-substitution can be used to introduce specific functionalities designed to interact with a target enzyme.

Rational Design of Derivatives Based on Computational Modeling

Computational modeling and molecular docking have become invaluable tools in the rational design of more potent and selective indole derivatives. These methods allow researchers to visualize and predict how a molecule will bind to its target protein, guiding the design of new analogs with improved affinity and efficacy.

For instance, molecular docking studies were performed on a series of indolylsuccinimides to understand their cytotoxic activity. nih.gov By docking the compounds into the active site of a target kinase (CDK2), researchers could rationalize the observed structure-activity relationships. Such studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that are essential for binding.

In another example, a novel indole derivative was found to suppress the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. elsevierpure.com The identification of a distinctive binding interface compared to other known SMO inhibitors suggests that computational modeling could be used to further optimize this interaction and develop new drugs that can overcome resistance. elsevierpure.com The use of computational approaches allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis, thereby accelerating the drug discovery process. This rational design approach, which combines computational insights with synthetic chemistry, is crucial for developing next-generation therapeutics based on the this compound scaffold. acs.org

Biological Activity and Mechanistic Investigation of 6 Bromo 5 Chloro 3 Methyl 1h Indole and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

The indole (B1671886) nucleus is a prominent scaffold in the development of antimicrobial agents, with halogen substitutions playing a key role in enhancing biological activity. chula.ac.th Derivatives of 6-bromo-5-chloro-3-methyl-1H-indole have been explored for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains

Research has shown that indole derivatives featuring halogen substitutions exhibit considerable antibacterial properties. acs.org The presence of bromo and chloro substituents on the indole ring is a strategic approach to amplify their antimicrobial potency. For instance, complex indole derivatives incorporating these halogens have demonstrated significant activity. One such derivative, N-(2H- acs.orgacs.orgoxazino[6,5-b]quinolin-3(4H)-yl)-5-chloro-3-phenyl-1H-indole-2-carboxamide, was reported to have notable antibacterial efficacy. acs.org

Furthermore, a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, which included analogues with 5- and 6-position halogen substituents like bromine and chlorine, were synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). indexcopernicus.com This highlights the importance of the specific placement of these halogen atoms on the indole core for antibacterial action.

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| N-(2H- acs.orgacs.orgoxazino[6,5-b]quinolin-3(4H)-yl)-5-chloro-3-phenyl-1H-indole-2-carboxamide | Not Specified | Maximum antibacterial activity reported in its class. | acs.org |

| 3-substituted-1H-imidazol-5-yl-1H-indoles (with 5/6-halogen substituents) | Methicillin-resistant Staphylococcus aureus (MRSA) | Weak to moderate inhibition of MRSA growth. | indexcopernicus.com |

Antifungal Efficacy Against Fungal Strains

In addition to antibacterial effects, bromo-chloro substituted indole derivatives have shown promise as antifungal agents. A notable example is 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one, which exhibited good antifungal activity against the pathogenic yeast Candida albicans. acs.org Another study found that certain indole-imidazole derivatives, specifically 6-methoxy-phenethyl-indole-imidazole and 5-phenyl-1H-imidazole, displayed potent activity against Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values of ≤0.25 µg/mL. indexcopernicus.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | Good antifungal activity reported. | acs.org |

| 6-methoxy-phenethyl-indole-imidazole | Cryptococcus neoformans | Potent activity with MIC ≤0.25 µg/mL. | indexcopernicus.com |

| 5-phenyl-1H-imidazole | Cryptococcus neoformans | Potent activity with MIC ≤0.25 µg/mL. | indexcopernicus.com |

Specific Enzyme Inhibition (e.g., Bacterial Cystathionine (B15957) γ-Lyase) as a Mechanism

A key mechanism contributing to the antibacterial potential of this class of compounds is the inhibition of specific bacterial enzymes. Bacterial cystathionine γ-lyase (bCSE) is a crucial enzyme for the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S helps protect bacteria from oxidative stress, including that induced by antibiotics.

Derivatives based on a 6-bromoindole (B116670) core have been identified as potent and selective inhibitors of bCSE. nih.gov By suppressing bCSE activity, these compounds can significantly enhance the sensitivity of bacteria to conventional antibiotics. nih.gov This makes them valuable as "antibiotic potentiators." Key examples of these bCSE inhibitors synthesized from a 6-bromoindole building block include (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2). nih.gov The development of these inhibitors underscores the importance of the 6-bromoindole scaffold in creating molecules that can overcome antibiotic resistance mechanisms. acs.org

Antioxidant Potential and Free Radical Scavenging Mechanisms

Many natural and synthetic indole derivatives are recognized for their ability to protect tissues from oxidative stress, primarily by scavenging harmful reactive oxygen species (ROS). acs.orgacs.org The antioxidant mechanism is often attributed to the deprotonation of the indoline (B122111) nitrogen, leading to the formation of a resonance-stabilized nitrogen-centered radical. acs.orgacs.org

The antioxidant and free radical scavenging activities of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring. researchgate.net Studies on various substituted indoles, such as hexahydropyridoindoles and 3-substituted-2-oxindoles, have shown that halogen substitutions can modulate this activity. acs.orgacs.orgnih.gov For example, in a series of 3-aroyl methylene (B1212753) indol-2-ones, derivatives with a halogen substitution at the 5-position of the isatin (B1672199) ring exhibited good antioxidant activity. nih.gov The presence of an unsubstituted indole nitrogen atom is considered mandatory for the observed antioxidant effect. researchgate.net Synthetic indole-phenolic compounds have also demonstrated strong antioxidant and cytoprotective effects in cellular models by countering ROS. nih.gov

Table 3: Antioxidant Activity of Selected Substituted Indoles

| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted Hexahydropyridoindoles | DPPH radical scavenging; Lipid peroxidation inhibition | Radical scavenging activity correlated with aromatic substitution constants. | acs.orgacs.org |

| 5-halogenated 3-aroyl methylene indol-2-ones | DPPH radical scavenging | Exhibited good antioxidant activity, with maximum activity at low concentrations. | nih.gov |

| C-3 substituted indoles (with pyrrolidinedithiocarbamate moiety) | In vitro antioxidant assays | Most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer. | researchgate.net |

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the indole scaffold are actively being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Studies have shown that dual inhibition of both AChE and BChE can be advantageous. nih.gov The indoloquinoline alkaloid cryptolepine (B1217406) and its 2-bromo-derivative have been identified as dual inhibitors of both enzymes. nih.gov Cryptolepine inhibited human AChE with an IC₅₀ value of 485 nM, while its 2-bromo-derivative had an IC₅₀ of 868 nM. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for cryptolepine. nih.gov Molecular docking studies suggest these molecules bind within the active site gorge of the enzymes through multiple interactions. nih.gov Other synthetic indole derivatives have also shown potent dual inhibitory activity against both AChE and BChE, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. mdpi.com

Table 4: Cholinesterase Inhibition by Selected Indole Derivatives

| Compound/Derivative | Target Enzyme(s) | IC₅₀ Value | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cryptolepine | eeAChE, hAChE, eqBChE | 267 nM, 485 nM, 699 nM | Dual inhibitor, non-competitive inhibition of hAChE. | nih.gov |

| 2-Bromo-cryptolepine | eeAChE, hAChE, eqBChE | 415 nM, 868 nM, 770 nM | Dual inhibitor of cholinesterases. | nih.gov |

| Compound 8i (2-Oxoindoline derivative) | eeAChE, eqBChE | 0.39 µM, 0.28 µM | Potent dual inhibitor. | mdpi.com |

Anticancer Activity and Proposed Cellular Mechanisms (e.g., Apoptosis Induction)

The indole scaffold is a cornerstone in the development of novel anticancer agents, with many derivatives demonstrating potent cytotoxic activities against various cancer cell lines. chula.ac.thnih.gov A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov

Indole derivatives, including those with bromo and chloro substitutions, have been shown to trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov For example, they can down-regulate anti-apoptotic proteins like Bcl-2 and survivin, while up-regulating pro-apoptotic factors such as Bax, leading to the activation of caspases and subsequent cell death. nih.gov Specifically, 1,1-bis(3′-indoly)-1-(p-substituted phenyl)methanes, including a p-bromo derivative, have been shown to inhibit proliferation and induce apoptosis in cancer cells. nih.gov

The anticancer potential of halogenated indoles has been demonstrated across a range of human cancer cell lines. For instance, certain indole-sulfonamide derivatives containing chloro and trifluoromethyl groups exhibited potent cytotoxic activity against liver cancer (HepG2) and other cell lines. acs.org Hybrid molecules linking indole with other heterocyclic rings like 1,2,4-triazole (B32235) have also been synthesized, with substitutions by electronegative groups like chlorine significantly enhancing anti-HepG2 efficacy. nih.gov These findings highlight the versatility of the substituted indole core in designing new and effective anticancer therapeutics. nih.gov

Table 5: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings & Mechanism | Reference(s) |

|---|---|---|---|

| 1,1-bis(3′-indoly)-1-(p-bromo phenyl)methane | Breast Cancer Cells | Inhibits proliferation and induces apoptosis. | nih.gov |

| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Breast, Prostate, Colon, etc. | Induces apoptosis via modulation of Bcl-2 family proteins and caspases. | nih.gov |

| Hydroxyl-bearing bisindoles (with Cl, CF₃ substitutions) | HepG2, HuCCA-1, A549, MOLT-3 | Potent cytotoxic activity; derivative 30 (with 4-CF₃) showed IC₅₀ of 7.37 µM against HepG2. | acs.org |

| S-linked indole–triazoles (with Cl substitution) | HepG2 | Significantly enhanced anti-Hep-G2 efficacy. | nih.gov |

Anti-inflammatory Properties and Molecular Targets (e.g., Nitric Oxide Production Inhibition)

Derivatives of the indole scaffold are recognized for their significant anti-inflammatory effects. The anti-inflammatory action of many indole derivatives is linked to their ability to inhibit key inflammatory mediators, including nitric oxide (NO). mdpi.com While direct studies on this compound are limited, research on related indole structures provides insight into its potential mechanisms.

One of the primary mechanisms by which indole derivatives exert their anti-inflammatory effects is through the inhibition of nitric oxide (NO) production. chemrxiv.org Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. mdpi.com Studies on various indole derivatives have demonstrated their capacity to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. chemrxiv.orgnih.gov For instance, certain indole derivatives have been shown to significantly reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophage cells. chemrxiv.orgchemrxiv.org This inhibition of NO production is often associated with the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govrsc.org

Molecular docking studies have further elucidated the interaction of indole derivatives with inflammatory targets. These studies suggest that indole compounds can bind to the active sites of enzymes like COX-2, thereby inhibiting their activity. nih.gov The design of hybrid molecules that combine the COX-inhibiting properties of indoles with the ability to release NO has been explored as a strategy to develop safer anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov The anti-inflammatory potential of indole derivatives is also linked to their ability to mitigate oxidative stress, which is closely associated with inflammatory processes. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Molecular Target/Mechanism | Observed Effect | Reference(s) |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | Potent anti-inflammatory activity in LPS-induced RAW264.7 cells. | rsc.org |

| Ursolic acid-indole derivatives | Inhibition of NO production; Downregulation of iNOS, COX-2, and NF-κB | Significant reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | chemrxiv.orgchemrxiv.orgnih.gov |

| N-substituted Indole derivatives | Selective COX-2 inhibition | High interaction energy with COX-2 enzyme in molecular docking studies. | nih.gov |

| 1,2-diphenylbenzimidazoles (related heterocyclic system) | Inhibition of COX-2 and iNOS | Diminished production of NO in vitro and significant in vivo anti-inflammatory activity. | researchgate.netnih.gov |

Antiviral Activity against Various Viral Targets

The indole scaffold is a key component in a variety of antiviral agents, demonstrating activity against a broad spectrum of viruses. nih.govnih.gov Derivatives of indole have been investigated for their ability to inhibit viral entry, replication, and other key stages of the viral life cycle. nih.gov

A notable example is a water-soluble derivative of 6-bromo-5-methoxyindole, which has shown a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This compound, at a concentration of 52.0 μM, completely inhibited the replication of the SARS-CoV-2 virus. nih.gov Its mechanism is thought to involve the suppression of syncytium formation induced by the spike protein and the induction of interferon, suggesting it may activate the innate immune system. actanaturae.runih.gov

Furthermore, indole alkaloid derivatives have demonstrated antiviral activity against other significant viral pathogens, including dengue and Zika viruses. asm.org The mechanism of action for some of these compounds involves interference with the viral replication complex, with studies identifying the NS4B protein as a potential target. asm.org The antiviral profile of these compounds can be influenced by substituents at the C-6 position of the indole ring. asm.org Indole derivatives are also known to be effective against influenza viruses. nih.gov

The broad-spectrum antiviral potential of indole-containing compounds is well-documented, with activity reported against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). nih.govfrontiersin.org The mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and protease. nih.gov

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Viral Target | Mechanism of Action | Reference(s) |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Inhibition of viral replication, suppression of syncytium formation, interferon induction. | actanaturae.runih.gov |

| Indole alkaloid derivatives | Dengue virus, Zika virus | Interference with the viral replication complex (targeting NS4B protein). | asm.org |

| General Indole derivatives | Influenza viruses | Inhibition of viral replication. | nih.gov |

| General Indole derivatives | HIV, HCV | Inhibition of viral entry, fusion, reverse transcriptase, and protease. | nih.govnih.govfrontiersin.org |

Antitubercular Activity and Associated Mechanisms

Indole derivatives, particularly indole-2-carboxamides, have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net These compounds have shown efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular activity of these indole derivatives. nih.gov Research has indicated that substitutions at the 4- and 6-positions of the indole ring can be optimal for activity. rsc.org Specifically, the presence of a bromo group at the 6-position of the indole ring has been shown to lead to a significant increase in potency. rsc.org This highlights the potential of 6-bromo-substituted indoles, such as this compound, as a basis for developing new antitubercular agents.

The primary molecular target for many antitubercular indole-2-carboxamides has been identified as the mycobacterial membrane protein large 3 (MmpL3). rsc.org MmpL3 is a transporter essential for the formation of the mycobacterial cell wall, making it an attractive target for new drugs. The interaction between indole-2-carboxamides and MmpL3 is thought to be facilitated by lipophilic and bulky substituents on the amide nitrogen. researchgate.net Other indole derivatives, such as those with a cationic amphiphilic motif, are believed to exert their antimycobacterial effects by disrupting the cell membrane's integrity. nih.gov Additionally, 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones have also been identified as potent inhibitors of M. tuberculosis growth. nih.gov

Table 3: Antitubercular Activity of Selected Indole Derivatives

| Compound/Derivative Class | Mycobacterium tuberculosis Strain(s) | Key Findings | Reference(s) |

| Indole-2-carboxamide analogues | Drug-susceptible and drug-resistant strains | Exceptional activity in the low nanomolar range; active against XDR-TB strains. | nih.gov |

| N-(rimantadine)-indole-2-carboxamides | Drug-sensitive H37Rv strain | A single bromo group at position 6 led to a ~10-fold increase in activity. | rsc.org |

| 4-fluoro and 6-methoxyindoles with cationic amphiphilic motif | M. bovis BCG, M. tuberculosis H37Rv | Cell membrane permeabilization and depolarization. | nih.gov |

| 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | M. tuberculosis H37Rv | Potent inhibitors of mycobacterial growth. | nih.gov |

Exploration of Other Noted Biological Activities (e.g., Anticonvulsant, Spermicidal)

Beyond their anti-inflammatory, antiviral, and antitubercular properties, indole derivatives have been explored for a range of other biological activities, including anticonvulsant and spermicidal effects.

Several studies have investigated the anticonvulsant potential of various indole derivatives. psu.edunih.govpharmacophorejournal.com For instance, new series of 3-(4-substituted phenyl)-3-(substituted phenyl aminomethylene)-2,3-dihydrobenzoxazepin/benzothiazepin-2-yl)-2,5-disubstituted indoles have been synthesized and screened for their anticonvulsant activity. psu.edu Tetracyclic indole derivatives have also shown good anticonvulsant activity in animal models. nih.gov Furthermore, 5-[2(3)-di alkyl amino alkoxy] Indole 2,3-di-one derivatives have demonstrated notable antiepileptic activity with reduced neurotoxicity compared to standard drugs like phenytoin. nih.gov The mechanism of action for some of these compounds may involve the modulation of biogenic amines in the brain. nih.gov

The potential effects of indole derivatives on the male reproductive system have also been a subject of investigation. One study explored the protective effects of an indole derivative against testicular damage, noting its ability to rescue reproductive dysfunctions by upregulating the expression of proteins involved in sperm motility and testosterone (B1683101) production. nih.gov In a different context, spermine (B22157) derivatives of bromoindoles have been studied for their ability to enhance the action of antibiotics, a property that involves interaction with bacterial membranes. nih.gov While not directly spermicidal, these studies indicate that indole derivatives can interact with key components of the reproductive and microbial systems.

Table 4: Other Biological Activities of Selected Indole Derivatives

| Biological Activity | Compound/Derivative Class | Observed Effect | Reference(s) |

| Anticonvulsant | 3-(4-substituted phenyl)-3-(substituted phenyl aminomethylene)-2,3-dihydrobenzoxazepin/benzothiazepin-2-yl)-2,5-disubstituted indoles | Potent anticonvulsant activity in in vivo screening. | psu.edu |

| Anticonvulsant | Tetracyclic indole derivatives | Good anticonvulsant activity in rat maximal electroshock model. | nih.gov |

| Anticonvulsant | 5-[2(3)-di alkyl amino alkoxy] Indole 2,3-di-one derivatives | Good antiepileptic activity and less neurotoxicity. | nih.gov |

| Reproductive System Effects | N'-(4-dimethylaminobenzylidene)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide (MMINA) | Rescued testicular damage and improved sperm parameters. | nih.gov |

| Antibiotic Adjuvant | Spermine derivatives of bromoindoles | Enhanced antibiotic activity against Gram-negative bacteria. | nih.gov |

Ligand-Receptor Interaction Studies and Binding Affinities

Molecular docking and other computational methods are invaluable tools for understanding the interactions between small molecules, like indole derivatives, and their biological targets. jpsbr.org These studies provide insights into the binding modes and affinities that drive the observed biological activities.

For instance, molecular docking has been used to study the interaction of novel N-substituted indole derivatives with cyclooxygenase-2 (COX-2), revealing high interaction energies and identifying key binding interactions. nih.gov Similarly, docking studies of indole-based thiadiazole derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have helped to elucidate the mechanism of inhibition, showing interactions through hydrogen bonds, pi-pi interactions, and pi-sulfur interactions. mdpi.com

In the context of antimicrobial activity, molecular docking has been employed to investigate the binding of indole derivatives to enzymes such as UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov These studies have identified compounds with minimum binding energies, suggesting a strong interaction with the active site of the target enzymes. nih.gov The binding energies from these docking studies can be a useful predictor of the biological potency of the synthesized compounds. acs.org

The structural information from these ligand-receptor interaction studies is crucial for the rational design and optimization of new indole-based therapeutic agents with improved efficacy and selectivity.

Table 5: Ligand-Receptor Interaction Studies of Selected Indole Derivatives

| Compound/Derivative Class | Biological Target | Key Findings from Docking/Interaction Studies | Reference(s) |

| N-substituted Indole derivatives | COX-2 | High interaction energy, indicating strong binding to the enzyme's active site. | nih.gov |

| Indole based thiadiazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Binding confirmed through hydrogen bonds, pi-pi, and pi-sulfur interactions. | mdpi.com |

| Chromenol, dihydroquinoline, and thiopyran-based indole derivatives | UDP-N-acetylmuramate-l-alanine ligase (MurC), Human lanosterol 14α-demethylase | Interaction with the active site region through hydrogen bonds and pi-stacked interactions. | nih.gov |

| Semicarbazides and thiosemicarbazides | ATP-dependent enzyme topoisomerase II | Strong binding energies with the target enzyme. | acs.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diverse Analogs

The exploration of the full therapeutic potential of 6-Bromo-5-chloro-3-methyl-1H-indole is intrinsically linked to the ability to generate a diverse library of its analogs. Future research will focus on developing innovative and efficient synthetic methodologies to achieve this.

A primary area of investigation will be the late-stage functionalization of the indole (B1671886) core. This approach allows for the direct modification of the existing this compound scaffold, enabling the introduction of various functional groups at different positions. Techniques such as C-H activation, photoredox catalysis, and enzymatic halogenation are particularly promising. nih.govnih.govresearchgate.net These methods offer the potential for regioselective modifications under mild conditions, which is crucial for preserving the integrity of the core structure while introducing chemical diversity. nih.gov For instance, photoredox C-H amidation could be explored to introduce amide functionalities, which are prevalent in many pharmaceutical agents. nih.gov

Furthermore, diversity-oriented synthesis (DOS) strategies will be instrumental in creating structurally complex and diverse indole-based compounds. nih.govresearchgate.net DOS aims to generate a wide range of molecular skeletons from a common starting material, which can then be screened for various biological activities. nih.gov By employing transition-metal-catalyzed reactions, such as allylic alkylations, it is possible to construct novel peri-annulated indole structures with unique three-dimensional architectures. nih.gov

The development of general protocols for the synthesis of functionalized 3-methylindoles will also be a key focus. acs.orgacs.org Efficient catalytic strategies that tolerate a broad range of functional groups will be essential for producing a library of analogs with varied electronic and steric properties. acs.org The insights gained from these synthetic explorations will be critical for establishing robust structure-activity relationships (SAR).

In-depth Mechanistic Studies of Biological Actions at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their translation into therapeutic agents. The indole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govacs.orgresearchgate.net

Future mechanistic studies should focus on identifying the specific molecular targets of these compounds. Given that many indole derivatives exhibit anticancer activity, potential targets include protein kinases, topoisomerases, and components of key signaling pathways such as the PI3K/Akt/mTOR pathway. nih.govnih.gov In-depth studies could involve a combination of biochemical assays, cell-based assays, and proteomic approaches to pinpoint the direct binding partners of the compounds.

For instance, if the compound shows antiproliferative activity, further investigation into its effect on the cell cycle and apoptosis would be warranted. nih.govnih.gov Techniques like flow cytometry and western blotting can be used to assess cell cycle arrest and the modulation of apoptosis-related proteins. nih.gov

Moreover, the presence of halogen atoms in this compound suggests that it may have interesting antimicrobial properties. researchgate.netnih.gov Halogenation can significantly influence the biological activity of natural products. nih.gov Mechanistic studies in this area could explore the compound's ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with biofilm formation. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and will be a critical component in the future development of this compound analogs. nih.govresearchgate.netwikipedia.org These computational tools can significantly accelerate the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the structural features of a series of analogs with their biological activities. nih.govresearchgate.netnih.govacs.org By analyzing the impact of different substituents and their positions on activity, QSAR models can guide the design of more potent and selective compounds. nih.govnih.gov For example, CoMFA (Comparative Molecular Field Analysis) can be used to understand the steric and electrostatic field contributions to the inhibitory activity of these compounds against a specific target. nih.govnih.gov

In silico screening techniques, such as molecular docking, will be employed to predict the binding modes and affinities of newly designed analogs to their putative protein targets. researchgate.netrsc.org This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. acs.org

Furthermore, generative AI models can be used for de novo drug design, creating novel molecular structures with desired properties based on the this compound scaffold. These models can learn from vast datasets of known active molecules to propose new candidates with a high probability of success. nih.gov

Exploration of Multi-Targeting Approaches in Therapeutic Development

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govnih.govnih.gov The indole scaffold is a "privileged structure" known to interact with a variety of receptors and enzymes, making it an ideal starting point for the development of multi-target ligands. nih.govrsc.org

Future research should explore the potential of this compound derivatives as dual or multi-target inhibitors . For example, in the context of cancer, a single compound could be designed to inhibit both a protein kinase and a component of an angiogenesis pathway. nih.gov This polypharmacological approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. researchgate.net

The design of such multi-target-directed ligands (MTDLs) requires a deep understanding of the structure-activity relationships for each target. nih.govacs.org Computational methods, as described in the previous section, will be invaluable in designing molecules with the desired activity profile against multiple targets. For instance, a compound could be designed to act as a dual inhibitor of enzymes like cholinesterases and monoamine oxidases for the potential treatment of Alzheimer's disease. acs.org

Computational-Experimental Synergy for Rational Drug Discovery

The most effective path forward for the development of this compound-based therapeutics will rely on a strong synergy between computational and experimental approaches. nih.govnih.gov This integrated strategy allows for a more rational and efficient drug discovery process.

Computational studies, including molecular modeling and simulations, can provide valuable insights into the binding mechanisms and structure-activity relationships of these compounds at an atomic level. researchgate.netnih.govrsc.org These predictions can then guide the design of new analogs with improved properties.

Experimental validation is crucial to confirm the computational predictions. nih.gov Synthesized compounds will be subjected to a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties. The experimental data, in turn, will be used to refine and improve the computational models, creating a feedback loop that accelerates the optimization of lead compounds.

This synergistic approach has been successfully applied in the development of other indole derivatives and will be essential for unlocking the full therapeutic potential of this compound. researchgate.netresearchgate.net By combining the predictive power of computational methods with the empirical evidence from experimental studies, researchers can navigate the complexities of drug discovery more effectively and bring novel, effective therapies to the clinic.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-bromo-5-chloro-3-methyl-1H-indole in laboratory settings?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., PEG-400/DMF mixtures for Cu-catalyzed reactions), catalyst loading (e.g., CuI for azide-alkyne cycloadditions), and reaction time (12–24 hours for completion) . Purification via column chromatography (e.g., 70:30 EtOAc/hexane gradients) or recrystallization is critical for isolating high-purity products. Monitoring reaction progress with TLC (Rf ~0.22 in EtOAc/hexane) ensures intermediate stability .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., δ 6.80–7.23 ppm for aromatic protons, δ 26.3–50.9 ppm for methyl/methylene groups) and HRMS (e.g., m/z 397.0653 [M+H]+) to confirm molecular weight . 19F NMR (if applicable) and TLC validate purity. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What are common challenges in bromination/chlorination reactions for indole derivatives, and how can they be mitigated?

- Methodological Answer : Competing regioselectivity (e.g., C5 vs. C6 bromination) can arise due to electronic effects. Use directing groups (e.g., methyl at C3) or controlled conditions (e.g., NBS in DCM at 0°C) to favor desired positions . Monitor reaction temperature to avoid over-halogenation.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Br/Cl groups at C5/C6 deactivate the indole ring, reducing nucleophilic aromatic substitution (SNAr) reactivity. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance selectivity. Steric hindrance from the C3 methyl group may require optimized base/ligand combinations .

Q. What strategies are effective for resolving crystallographic ambiguities in this compound derivatives?

- Methodological Answer : Heavy atoms (Br/Cl) complicate X-ray diffraction due to strong scattering. Use SHELXL for refinement, incorporating twin laws for twinned crystals. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve model accuracy. Validate with residual density maps and R-factors (e.g., R1 < 0.05) .

Q. How can researchers address contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and compare with experimental data. Use VT-NMR to detect conformational exchange. Triangulate with alternative techniques like IR or Raman spectroscopy .

Q. What methodologies are recommended for evaluating the regioselectivity of electrophilic substitutions in polyhalogenated indoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.